molecular formula C10H18N2O4 B13549062 L-Valine, N-(N-acetyl-L-alanyl)-

L-Valine, N-(N-acetyl-L-alanyl)-

Cat. No.: B13549062
M. Wt: 230.26 g/mol
InChI Key: GEVOYAQTCKBOQE-XPUUQOCRSA-N
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Description

L-Valine, N-(N-acetyl-L-alanyl)- is a compound that belongs to the class of N-acetyl amides of aliphatic amino acids. It is a derivative of L-Valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is characterized by its unique structure, which includes an acetyl group attached to the amino group of L-Valine, forming an amide bond with L-alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-(N-acetyl-L-alanyl)- typically involves the acetylation of L-Valine with N-acetyl-L-alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of L-Valine, N-(N-acetyl-L-alanyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(N-acetyl-L-alanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amides .

Scientific Research Applications

L-Valine, N-(N-acetyl-L-alanyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Valine, N-(N-acetyl-L-alanyl)- involves its incorporation into proteins and peptides. It interacts with various enzymes and receptors, influencing metabolic pathways and cellular functions. The compound’s acetyl group plays a crucial role in modulating its activity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-valine
  • N-Acetyl-L-alanine
  • N-Acetyl-L-leucine

Uniqueness

L-Valine, N-(N-acetyl-L-alanyl)- is unique due to its specific structure, which combines the properties of both L-Valine and N-acetyl-L-alanine. This combination enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C10H18N2O4/c1-5(2)8(10(15)16)12-9(14)6(3)11-7(4)13/h5-6,8H,1-4H3,(H,11,13)(H,12,14)(H,15,16)/t6-,8-/m0/s1

InChI Key

GEVOYAQTCKBOQE-XPUUQOCRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C

Origin of Product

United States

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